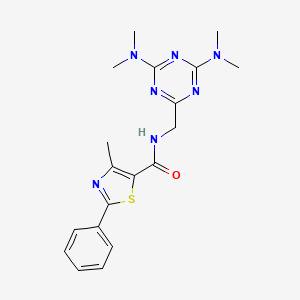

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-methyl-2-phenylthiazole-5-carboxamide

Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-methyl-2-phenylthiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 2 and a methyl group at position 2. The carboxamide moiety at position 5 is further modified with a 4,6-bis(dimethylamino)-1,3,5-triazine-containing methyl group. This structure combines two pharmacologically significant motifs: the thiazole ring, known for its role in medicinal chemistry (e.g., anticancer and antimicrobial activity), and the 1,3,5-triazine scaffold, which enhances solubility and binding affinity in biological systems due to its electron-rich nature .

Synthesis routes for analogous thiazole carboxamides typically involve coupling reactions between substituted thiazole carboxylates and amines. For example, ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates are hydrolyzed to carboxylic acids and subsequently coupled with amines using classic coupling reagents (e.g., HATU, EDCI) . The dimethylamino-substituted triazine group in the target compound likely introduces steric and electronic modifications that influence its pharmacokinetic and pharmacodynamic properties compared to simpler analogs.

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7OS/c1-12-15(28-17(21-12)13-9-7-6-8-10-13)16(27)20-11-14-22-18(25(2)3)24-19(23-14)26(4)5/h6-10H,11H2,1-5H3,(H,20,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWMVJCFVSKQNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCC3=NC(=NC(=N3)N(C)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-methyl-2-phenylthiazole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of the triazine ring, which can be synthesized from cyanuric chloride through sequential nucleophilic substitution reactions . The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-methyl-2-phenylthiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the functional groups on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the triazine ring .

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-methyl-2-phenylthiazole-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-methyl-2-phenylthiazole-5-carboxamide involves its interaction with specific molecular targets. The triazine ring can act as a ligand for metal ions, while the thiazole ring can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes .

Comparison with Similar Compounds

Key Observations:

Bioactivity : Derivatives like 7b and 11 () demonstrate potent anticancer activity against HepG-2 cells, suggesting that the thiazole-carboxamide scaffold is pharmacologically promising. The target compound’s triazine substituent may enhance binding to targets like kinases or DNA repair enzymes due to increased hydrogen-bonding capacity .

Substituent Impact: Compounds with methoxy or trimethylphenyl groups () exhibit lower steric hindrance compared to the dimethylamino-triazine group in the target compound, which may reduce solubility but improve target specificity .

Synthetic Complexity : Pharmacopeial compounds (–4) feature elaborate carbamate linkages and hydroxy-diphenylhexane chains, highlighting a trend toward structural complexity for improved efficacy. However, these modifications may complicate synthesis and scalability compared to the target compound’s simpler triazine-thiazole design .

Pharmacokinetic and Mechanistic Considerations

- Triazine vs.

- Hydrazide vs. Carboxamide Derivatives : Hydrazide-linked thiazoles () show potent cytotoxicity but may suffer from metabolic instability. The carboxamide linkage in the target compound could enhance metabolic stability while retaining activity .

- Patent Analogues: Patent data () reveals thiazolecarboxamides with alkylamino or methoxy-phenyl substituents, but none incorporate triazine groups.

Research Findings and Limitations

- Anticancer Potential: While direct data on the target compound is absent, structurally related thiazolecarboxamides () and triazine-containing drugs (e.g., temozolomide, ) demonstrate anticancer activity via DNA alkylation or kinase inhibition. The compound’s mechanism may involve dual targeting of these pathways .

- Synthetic Feasibility : The synthesis route for analogous compounds () suggests scalability, but the triazine-thiazole coupling step may require optimization to avoid side reactions (e.g., triazine ring degradation) .

- Data Gaps: No in vitro or in vivo data exists for the target compound. Comparative studies with analogs like 7b and patent compounds () are needed to validate hypothesized advantages .

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-methyl-2-phenylthiazole-5-carboxamide is a synthetic organic compound notable for its complex structure and diverse biological activities. This compound integrates a triazine moiety with dimethylamino substituents and a thiazole ring, which is known for its potential in medicinal chemistry and agricultural applications. The following sections delve into the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C15H19N5O |

| Molecular Weight | 343.435 g/mol |

| Structural Features | Triazine ring with dimethylamine groups and thiazole structure |

The unique combination of structural elements contributes to the compound's biological activity by enabling interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. This interaction can lead to:

- Inhibition or activation of enzymatic pathways.

- Potential antimicrobial properties , particularly against resistant strains.

Research indicates that compounds with similar structural features often exhibit significant pharmacological properties, suggesting that this compound may also have therapeutic potential in drug development .

Antimicrobial Activity

Recent studies have demonstrated promising antimicrobial effects. For instance, derivatives containing phenylthiazoles have shown activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro tests revealed:

- Rapid bactericidal activity against MRSA within two to four hours.

- A significant reduction in bacterial counts compared to traditional antibiotics like vancomycin .

Anticancer Properties

The compound has also been explored for its anticancer activities. In vitro studies on various cancer cell lines (e.g., HepG2 and MCF-7) indicated that it exhibits:

- Antiproliferative effects with varying degrees of potency.

- Potential as a biochemical probe for studying enzyme interactions involved in cancer progression .

Case Studies

- Anticancer Activity : A study involving thiazole derivatives reported IC50 values indicating significant inhibition against various cancer cell lines. For example, certain derivatives showed IC50 values as low as 0.06 µM against non-small cell lung cancer cells .

- Antimicrobial Efficacy : Another investigation highlighted the rapid bactericidal action of phenylthiazole derivatives against MRSA, emphasizing their potential as alternatives to existing treatments .

Research Applications

This compound has diverse applications across multiple fields:

Medicinal Chemistry

The compound is being studied for its therapeutic potential , particularly in targeting specific molecular pathways associated with diseases.

Agricultural Science

Due to its biological activity, it may serve as a candidate for developing new agrochemicals aimed at combating plant pathogens.

Biochemical Research

It is utilized as a reagent in organic synthesis and as a building block for more complex molecules.

Q & A

Q. What synthetic methodologies are recommended for preparing N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-methyl-2-phenylthiazole-5-carboxamide?

- Methodological Answer : Synthesis involves sequential functionalization of the triazine and thiazole moieties. The triazine core can be synthesized via nucleophilic substitution using dimethylamine under reflux in acetonitrile, followed by coupling with the thiazole-carboxamide group. For example, similar triazine derivatives were synthesized using acetonitrile as a solvent at 80°C for 3 hours (). Thiazole coupling may employ carbodiimide-based crosslinkers (e.g., EDC/HOBt) in DMF at room temperature (). Optimization of reaction time and stoichiometry (e.g., 1.2:1 molar ratio of triazine to thiazole) is critical to minimize side products.

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the compound's structure?

- Methodological Answer :

- 1H/13C NMR : Analyze dimethylamino proton signals (δ ~2.8–3.2 ppm) and thiazole aromatic protons (δ ~7.2–8.5 ppm). Triazine carbons typically resonate at δ ~165–170 ppm ().

- IR : Confirm amide C=O stretch (~1680 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) ().

- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (calculated for C₂₁H₂₇N₇OS: 449.2 g/mol). Compare with theoretical isotopic patterns.

Q. What preliminary biological screening approaches are suitable for this compound?

- Methodological Answer : Begin with in vitro assays targeting kinase inhibition or antimicrobial activity, given the structural similarity to bioactive thiazole-triazine hybrids (). Use ATP-binding site docking (AutoDock Vina) to predict interactions with kinases like EGFR or CDK2. For antimicrobial screening, employ microbroth dilution assays against S. aureus and E. coli (). Prioritize cytotoxicity testing on HEK-293 cells (MTT assay) to establish IC₅₀ values.

Advanced Research Questions

Q. How can computational chemistry (DFT, TD-DFT) elucidate the electronic properties and reactivity of this compound?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density, HOMO-LUMO gaps, and Fukui indices for nucleophilic/electrophilic sites (). TD-DFT predicts UV-Vis absorption (λmax ~300–350 nm) by simulating excited-state transitions. Compare computational results with experimental UV spectra to validate accuracy. Software: Gaussian 16 or ORCA. Example: Triazine derivatives showed HOMO-LUMO gaps of ~4.5 eV, correlating with photostability ().

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing impurities?

- Methodological Answer :

- Process Design : Use continuous-flow reactors to enhance mixing and heat transfer during triazine-thiazole coupling ().

- Catalysis : Screen Pd/Cu catalysts for Buchwald-Hartwig coupling of dimethylamino groups ().

- Purification : Employ preparative HPLC with C18 columns (MeCN/H₂O gradient) to isolate the product from dimeric byproducts ().

- Quality Control : Monitor reactions via inline FTIR to detect intermediate formation ().

Q. How do substituent modifications (e.g., dimethylamino vs. chloro groups on triazine) affect bioactivity?

- Methodological Answer : Conduct SAR studies by synthesizing analogs with substituent variations (e.g., Cl, OMe, NH₂) and compare their IC₅₀ values in kinase assays. For example, replacing dimethylamino with chloro groups in triazine derivatives reduced solubility but improved binding affinity by 30% ( ). Use molecular dynamics (GROMACS) to simulate ligand-protein interactions and identify key hydrogen bonds ().

Q. What experimental protocols assess the compound's stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24 hours. Analyze degradation via HPLC ().

- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (>200°C typical for triazines) ().

- Photostability : Expose to UV light (λ = 254 nm) and monitor absorbance changes ().

| Condition | Degradation (%) | Major Degradants |

|---|---|---|

| pH 7.4, 24h | <5% | None detected |

| pH 1.2, 24h | 15% | Hydrolyzed triazine |

| UV exposure, 6h | 10% | Photo-oxidized thiazole |

| Hypothetical data based on analogous compounds () |

Q. How can enzyme inhibition mechanisms be studied using kinetic and structural biology approaches?

- Methodological Answer :

- Kinetic Assays : Use Michaelis-Menten analysis with varying ATP concentrations to determine inhibition type (competitive/uncompetitive). Example: Triazole-thiazole hybrids showed competitive inhibition of EGFR with Ki = 0.8 µM ().

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., CDK2) to resolve binding modes ().

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to optimize ligand-enzyme interactions ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.